Ethyl cholate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

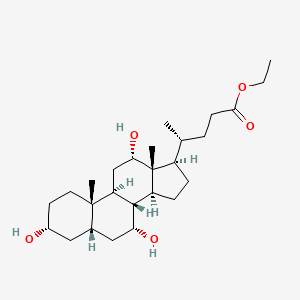

Ethyl cholate is a chemical compound with the molecular formula C26H44O5 . It is also known by other names such as Cholic acid ethyl ester and Ethyl (3α,5β,7α,12α)-3,7,12-trihydroxycholan-24-oate .

Synthesis Analysis

Polymers containing cholic acid pendant groups, a major bile acid synthesized in the liver from cholesterol, have been synthesized. Random copolymers derived from 2-(methacryloyloxy)-ethyl cholate (MAECA) with polyethylene glycol methyl ether methacrylate (PEGMA) and N,N-dimethylaminoethyl methacrylate (DMAEMA) have been synthesized by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis

The molecular structure of this compound consists of a hydrophobic and a rigid steroid nucleus, to which are attached a hydrophilic hydroxyl group and a flexible acidic aliphatic side chain . The steroidal core of this compound constitutes a saturated cyclopentanoperhydrophenanthrene skeleton, consisting of three six-membered (A, B, and C) and one five-membered ring (D) .Chemical Reactions Analysis

The selective oxidation of ethyl 3α,7α,12α-trihydroxy−5β-cholanate with chromium trioxide in acetic acid at −7 to 0°C and reaction of hydrolysis involve forming the 3α,12α-dihydroxy−7–keto−5β-cholanic acid .Physical and Chemical Properties Analysis

This compound has a molecular weight of 436.625 Da and a mono-isotopic mass of 436.318878 Da .Scientific Research Applications

1. Nanotechnology and Material Science

Ethyl cholate derivatives have been utilized in the development of nanoscale materials. For instance, amino-functionalized cholic acid, closely related to this compound, has been used to create amide-linked oligomeric cholates. These cholates fold into helical structures with nanometer-sized hydrophilic internal cavities, useful in materials science for creating unique molecular structures (Zhao & Zhong, 2005). Another example is the development of amphiphilic copolymers containing hydrophobic cholate pendants, demonstrating ionophoric activity and potential for molecular recognition applications (Sahoo et al., 2021).

2. Biomedical Research

In the field of biomedical research, cholate derivatives have been explored for their potential in drug delivery systems. Polymeric micelles made from block copolymers containing oligocholate hydrophobes have been studied for their unique properties, such as time-dependent shrinkage, which could be advantageous in targeted drug delivery (Wu et al., 2011). Additionally, cholic acid derivatives like this compound have been used in the synthesis of size-tunable cage compounds with potential applications in drug delivery and molecular recognition (Peng et al., 2014).

3. Chemical and Biological Studies

This compound and its derivatives have been a subject of interest in various chemical and biological studies. For example, the metabolism of bile acid analogues, such as 7,β-methyl-cholic acid, provides insights into the biological processing of these compounds (Kuroki et al., 1987). Furthermore, the synthesis of thermo- and pH-responsive random copolymers containing cholic acid moieties, like this compound, offers valuable information for designing responsive materials (Pal et al., 2014).

Mechanism of Action

Future Directions

Properties

CAS No. |

47676-48-2 |

|---|---|

Molecular Formula |

C26H44O5 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

ethyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C26H44O5/c1-5-31-23(30)9-6-15(2)18-7-8-19-24-20(14-22(29)26(18,19)4)25(3)11-10-17(27)12-16(25)13-21(24)28/h15-22,24,27-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 |

InChI Key |

FPDXMWHJGOCDQJ-HZAMXZRMSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Canonical SMILES |

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

| 47676-48-2 | |

Origin of Product |

United States |

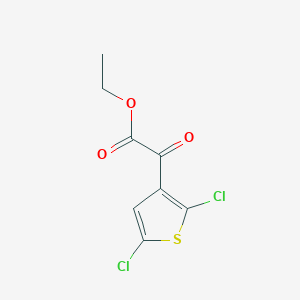

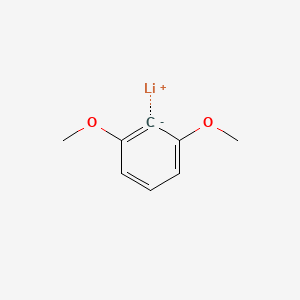

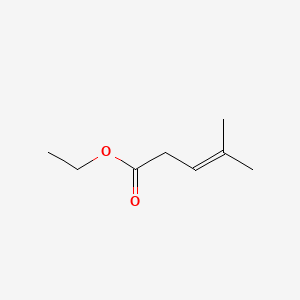

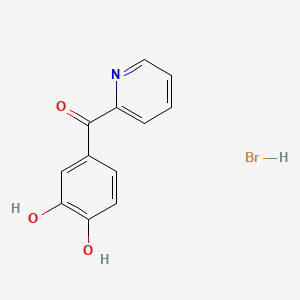

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)

![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)

![1-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]urea](/img/structure/B1623362.png)